4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, a phenyl group at position 6, an allylamino substituent at position 4, and a (4-methylbenzyl)sulfanyl moiety at position 2. Pyrimidinecarbonitriles are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antidiabetic properties.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-7-5-4-6-8-18)25-22(26-21)27-15-17-11-9-16(2)10-12-17/h3-12H,1,13,15H2,2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZFHGNVQOSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC=C)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing product quality. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be employed as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it useful in understanding biological mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimentation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrimidinecarbonitriles exhibit structural diversity primarily at positions 2 and 3. Key analogs and their properties are summarized below:
Key Observations :
- Cyclohexylamino analogs introduce steric bulk, which may hinder target binding .
- Position 2 Substituents : The (4-methylbenzyl)sulfanyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), compared to chlorobenzyl or methoxybenzyl analogs, which modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) .
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data is available, but analogs like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile crystallize in centrosymmetric space groups (e.g., P-1) with L-shaped conformations, suggesting similar structural rigidity .
- Bond Parameters : In related compounds, S–C bond lengths range from 1.76–1.82 Å, and dihedral angles between the pyrimidine ring and substituents vary from 60–85°, influencing molecular packing and solubility .
Biological Activity
4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 350.47 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic properties of several pyrimidine derivatives, including those similar to this compound, against cancer cell lines such as HeLa (cervical cancer), HepaRG (liver cancer), and A172 (glioblastoma) .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 25 |
| 5-Hydroxymethylpyrimidine | HepaRG | 38 |
| 5-Hydroxymethylpyrimidine | A172 | 17 |
The compound demonstrated an IC50 value of 25 μM against HeLa cells, indicating moderate cytotoxicity compared to other derivatives.
Antimicrobial Activity
In addition to anticancer properties, certain pyrimidine derivatives have shown promising antimicrobial activity. Compounds structurally related to the target compound have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL against various bacterial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| Related Pyrimidine Derivative | S. aureus | 8 |
| Related Pyrimidine Derivative | P. aeruginosa | 32 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including compounds with similar structures to the target compound. The study highlighted the importance of substituents on the pyrimidine ring in modulating biological activity .
Case Study Findings:
- Synthesis Methodology : The compounds were synthesized via nucleophilic substitution reactions, followed by characterization using NMR and mass spectrometry.
- Biological Evaluation : The synthesized compounds were subjected to cytotoxicity assays against multiple cancer cell lines and antimicrobial susceptibility testing against common pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
